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Introduction
The G protein-coupled receptor 18 (GPR18), also known as the Abnormal Cannabidiol (Abn-

CBD) receptor, has emerged as a significant therapeutic target in various physiological and

pathological processes, including immunomodulation, pain, and inflammation resolution.[1][2]

Initially an orphan receptor, extensive research has led to the identification of several

endogenous ligands that activate GPR18, paving the way for a deeper understanding of its

function and the development of novel therapeutics. This technical guide provides a

comprehensive overview of the key endogenous ligands for GPR18, their binding affinities, the

signaling pathways they trigger, and the experimental methodologies used for their

characterization.

The two primary endogenous ligands that have been proposed for GPR18 are N-arachidonoyl

glycine (NAGly), a metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a

specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).[1][2][3]
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The activation of GPR18 by its endogenous ligands has been quantified in various functional

assays. The following table summarizes the key binding affinity and potency values reported in

the literature. It is important to note that there are some conflicting reports regarding the

agonistic activity of NAGly, with some studies failing to observe GPR18 activation in certain

assay systems.[4] This discrepancy may be attributable to biased agonism, where a ligand

preferentially activates certain signaling pathways over others.

Endogenou
s Ligand

Assay Type Cell Line Parameter Value Reference

N-

arachidonoyl

glycine

(NAGly)

cAMP

Inhibition

CHO-

hGPR18
IC₅₀ 20 nM [1][5]

ERK

Phosphorylati

on

HEK-

hGPR18
EC₅₀ 44.5 nM [1]

Competition

Binding ([³H]-

RvD2-ME)

CHO-GPR18 IC₅₀ ~100 nM [6]

Resolvin D2

(RvD2)

β-arrestin

Recruitment

CHO-

hGPR18
EC₅₀

0.2 pM (2.0 x

10⁻¹³ M)
[2]

Radioligand

Binding ([³H]-

RvD2-ME)

CHO-

hGPR18
Kd 9.6 ± 0.9 nM [2]

Competition

Binding ([³H]-

RvD2-ME)

CHO-GPR18 IC₅₀ ~100 nM [6]

Note on Quantitative Data:

EC₅₀ (Half maximal effective concentration): The concentration of a ligand that induces a

response halfway between the baseline and maximum response.
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IC₅₀ (Half maximal inhibitory concentration): The concentration of a ligand that inhibits a

specific biological or biochemical function by 50%.

Kd (Dissociation constant): A measure of the affinity between a ligand and a receptor. A lower

Kd indicates a higher affinity.

Signaling Pathways
Activation of GPR18 by its endogenous ligands initiates a cascade of intracellular signaling

events. The receptor has been shown to couple to multiple G protein subtypes, including Gαi/o,

Gαq, and Gαs, as well as engaging the β-arrestin pathway.[7][8] This promiscuous coupling

contributes to the diverse physiological roles of GPR18 and the phenomenon of biased

agonism.

Gαi/o-Mediated Signaling
The coupling of GPR18 to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is often associated with the

modulation of cellular processes such as cell migration and apoptosis.[9]
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Gαi/o-mediated signaling pathway.

Gαq-Mediated Signaling
GPR18 activation can also lead to the stimulation of the Gαq pathway. This results in the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the

release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium

concentration.[7]
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Gαq-mediated calcium mobilization.

Gαs-Mediated Signaling
Interestingly, RvD2 has been shown to initiate Gαs protein coupling, leading to the activation of

the cAMP-PKA signaling pathway and subsequent phosphorylation of STAT3, which is

implicated in RvD2-stimulated macrophage phagocytosis.[8]
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RvD2-induced Gαs signaling.

β-Arrestin Recruitment
Upon agonist binding, GPR18 can also recruit β-arrestin proteins. This interaction is crucial for

receptor desensitization, internalization, and for initiating G protein-independent signaling

cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[7]

The recruitment of β-arrestin by different ligands can vary, highlighting the concept of biased

agonism where a ligand can favor either G protein-dependent or β-arrestin-dependent

signaling.
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β-arrestin recruitment pathway.

Experimental Protocols
The characterization of endogenous ligands for GPR18 relies on a variety of robust in vitro

assays. Below are detailed methodologies for two key experiments: the calcium mobilization

assay and the β-arrestin recruitment assay.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation, typically mediated by Gαq coupling.

1. Cell Culture and Transfection:

Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin.

Cells are transiently co-transfected with an expression vector encoding human GPR18 and a

promiscuous Gα₁₆ construct using a suitable transfection reagent (e.g., Lipofectamine). The
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Gα₁₆ subunit couples to Gαi/o- and Gαs-coupled receptors and redirects the signal to the

PLC pathway, enabling calcium readouts for a broader range of GPCRs.[3]

Control cells are transfected with an empty vector and the Gα₁₆ construct.

2. Assay Procedure:

Transfected cells are seeded into 96-well black-walled, clear-bottom plates and allowed to

adhere overnight.

The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent

dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM

HEPES) for 1 hour at 37°C.[10]

After incubation, the dye-loading solution is removed, and cells are washed with the assay

buffer.

The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

A baseline fluorescence reading is established before the automated addition of the

endogenous ligand at various concentrations.

The change in fluorescence, corresponding to the increase in intracellular calcium, is

monitored over time.

3. Data Analysis:

The peak fluorescence response is measured and normalized to the baseline.

Dose-response curves are generated by plotting the fluorescence change against the ligand

concentration.

The EC₅₀ value is calculated using a non-linear regression analysis (e.g., four-parameter

logistic equation).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4457351/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Calcium_Mobilization_Assay_with_Decoglurant.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Assay Execution

Data Analysis

Culture HEK293T cells

Co-transfect with
GPR18 and Gα₁₆ plasmids

Seed cells into
96-well plates

Load cells with
Fluo-4 AM dye

Wash cells

Read baseline fluorescence
in plate reader

Add endogenous ligand

Monitor fluorescence change

Normalize fluorescence data

Generate dose-response curves

Calculate EC₅₀

Click to download full resolution via product page

Calcium mobilization assay workflow.
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β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR18, a key event in

receptor desensitization and G protein-independent signaling. The PathHunter® assay

(DiscoverX) is a commonly used platform for this purpose.

1. Principle:

The assay utilizes enzyme fragment complementation. The GPR18 receptor is tagged with a

small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme

acceptor (EA) fragment of β-galactosidase.

Upon ligand-induced activation and subsequent phosphorylation of GPR18, β-arrestin-EA is

recruited to the receptor, bringing the two enzyme fragments into close proximity.

This proximity allows the fragments to complement and form an active β-galactosidase

enzyme.

The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is

proportional to the extent of β-arrestin recruitment.[11]

2. Cell Line:

A stable cell line co-expressing the GPR18-ProLink™ fusion protein and the β-arrestin-EA

fusion protein is used (e.g., CHO-K1 GPR18 β-arrestin cell line).[7]

3. Assay Procedure:

Cells are plated in a white, clear-bottom 96-well plate and incubated overnight.

The endogenous ligand is prepared at various concentrations in the assay buffer.

The ligand solutions are added to the cells, and the plate is incubated at 37°C for a specified

period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

The detection reagent, containing the chemiluminescent substrate, is added to each well.
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The plate is incubated at room temperature for approximately 60 minutes to allow for signal

development.

The chemiluminescence is measured using a plate reader.

4. Data Analysis:

The raw luminescence data is normalized to a positive control (a known GPR18 agonist) and

a negative control (vehicle).

Dose-response curves are generated, and EC₅₀ values are determined using non-linear

regression.
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β-arrestin recruitment assay workflow.
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Conclusion
The identification of N-arachidonoyl glycine and Resolvin D2 as endogenous ligands for the

Abnormal Cannabidiol receptor (GPR18) has been a pivotal step in deorphanizing this

receptor and understanding its physiological significance. The complex signaling profile,

characterized by coupling to multiple G protein subtypes and β-arrestin, underscores the

potential for developing biased agonists that can selectively target specific downstream

pathways, offering a more refined therapeutic approach. The experimental protocols detailed

herein provide a foundation for the continued investigation of GPR18 and the discovery of

novel ligands with therapeutic potential for a range of inflammatory and neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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